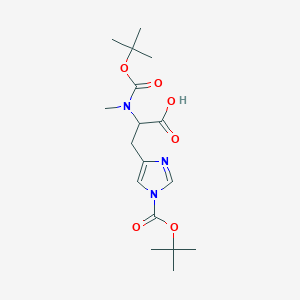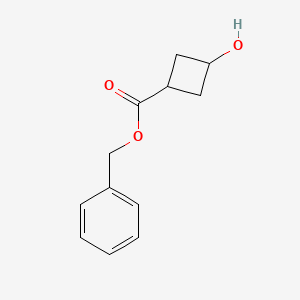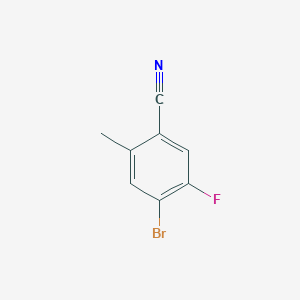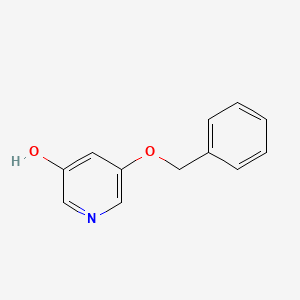
5-Bromo-2-methoxypyridine-3-boronic acid
Descripción general
Descripción
5-Bromo-2-methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO3 and its molecular weight is 231.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Versatile Synthesis and Chemical Transformations
5-Bromo-2-methoxypyridine-3-boronic acid serves as a pivotal intermediate in organic synthesis, particularly in the preparation of complex molecular structures. For instance, it has been utilized in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through Suzuki reactions, highlighting its utility in constructing poly-substituted pyridine derivatives with potential applications in medicinal chemistry and material science (Sutherland & Gallagher, 2003). This process demonstrates the compound's role in facilitating the introduction of various functional groups into the pyridine nucleus, enhancing the diversity of achievable molecular frameworks.
Synthesis of Biologically Active Molecules
The compound has been employed in the synthesis of biologically active molecules, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. An efficient synthesis route has been reported for producing key carboxylic acid moieties of potent receptor antagonists, underscoring its significance in the development of therapeutic agents (Hirokawa, Horikawa, & Kato, 2000). This highlights the role of this compound in medicinal chemistry, particularly in the creation of compounds with potential psychiatric and neurological applications.
Radioligand Synthesis for Imaging Applications
Additionally, this compound has been instrumental in the synthesis of radioligands for positron emission tomography (PET) imaging. The synthesis of [(11)C]MK-1064, a new PET radioligand for imaging of the orexin-2 receptor, utilized this compound as a precursor, emphasizing its application in the development of diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2016). This application is particularly relevant for the advancement of neuroimaging techniques and the study of sleep disorders, showcasing the compound's potential in contributing to the understanding and treatment of such conditions.
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Bromo-2-methoxypyridine-3-boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and metabolic stability .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
Safety and Hazards
Direcciones Futuras
The protodeboronation of pinacol boronic esters like 5-Bromo-2-methoxypyridine-3-boronic acid has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests potential future applications in the synthesis of other complex molecules.
Relevant Papers The papers analyzed for this response include a study on the catalytic protodeboronation of pinacol boronic esters , a review on the selection of boron reagents for Suzuki–Miyaura coupling , and various sources providing information on the properties of this compound .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-methoxypyridine-3-boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is commonly used in the synthesis of β-alanine moieties and somatostatin receptor antagonists . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays and drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular activities. Studies have shown that it can affect the β-alanine moiety of αvβ3 antagonists, which are crucial for cell adhesion and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. This mechanism is particularly relevant in the context of Suzuki-Miyaura coupling reactions, where the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts . Additionally, its interactions with proteins and enzymes can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular activities, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful monitoring in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reversible covalent bonding with biomolecules, affecting metabolic processes . These interactions can lead to changes in the levels of specific metabolites and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules also affects its transport and distribution, leading to targeted effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interactions with biomolecules within these compartments can lead to localized effects on cellular activities, including enzyme inhibition or activation and changes in gene expression.
Propiedades
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPFSRSIJTVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629627 | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-59-4 | |
| Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)








